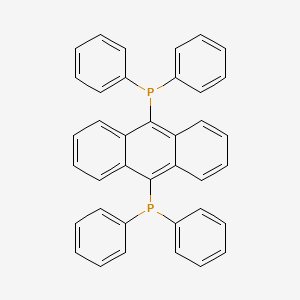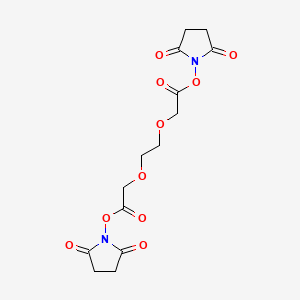
Bis(2,5-dioxopyrrolidin-1-yl) 2,2'-(ethane-1,2-diylbis(oxy))diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,5-dioxopyrrolidin-1-yl) 2,2’-(ethane-1,2-diylbis(oxy))diacetate is a chemical compound with the molecular formula C14H16N2O10S2 and a molecular weight of 436.42 g/mol . It is commonly used as a reversible linker for biomacromolecule conjugation with active small molecules. This compound is known for its role in facilitating the interaction between biological macromolecules and small active molecules, making it valuable in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) 2,2’-(ethane-1,2-diylbis(oxy))diacetate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with ethane-1,2-diylbis(oxy)diacetate under controlled conditions. The reaction is carried out in an inert atmosphere at temperatures ranging from 2-8°C to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) analyses.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,5-dioxopyrrolidin-1-yl) 2,2’-(ethane-1,2-diylbis(oxy))diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is known to participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Applications De Recherche Scientifique
Bis(2,5-dioxopyrrolidin-1-yl) 2,2’-(ethane-1,2-diylbis(oxy))diacetate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) 2,2’-(ethane-1,2-diylbis(oxy))diacetate involves its role as a reversible linker. The compound facilitates the conjugation of biomacromolecules with active small molecules through its reactive functional groups. This interaction is mediated by the formation and cleavage of covalent bonds, allowing for controlled and reversible binding . The molecular targets and pathways involved include various proteins and enzymes that interact with the compound, influencing biological processes and reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Bis(2,5-dioxopyrrolidin-1-yl) 2,2’-(ethane-1,2-diylbis(oxy))diacetate is unique due to its specific structure and functional groups that enable reversible conjugation with biomacromolecules. This property distinguishes it from other similar compounds, making it particularly valuable in applications requiring controlled and reversible interactions .
Propriétés
Numéro CAS |
62066-14-2 |
|---|---|
Formule moléculaire |
C14H16N2O10 |
Poids moléculaire |
372.28 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]acetate |
InChI |
InChI=1S/C14H16N2O10/c17-9-1-2-10(18)15(9)25-13(21)7-23-5-6-24-8-14(22)26-16-11(19)3-4-12(16)20/h1-8H2 |
Clé InChI |
IHUWYCDXYDNHKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)COCCOCC(=O)ON2C(=O)CCC2=O |
Numéros CAS associés |
62066-14-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


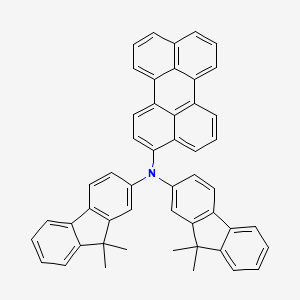
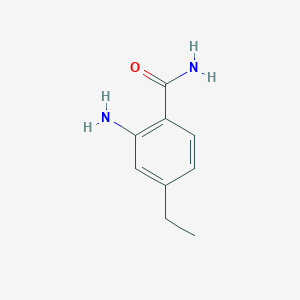
![1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13132806.png)
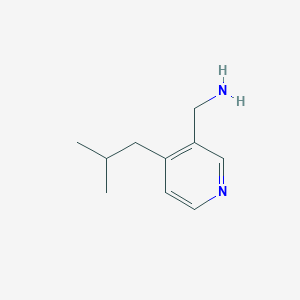
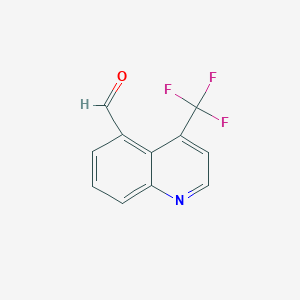
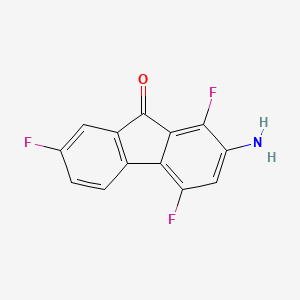
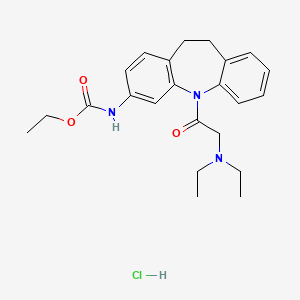
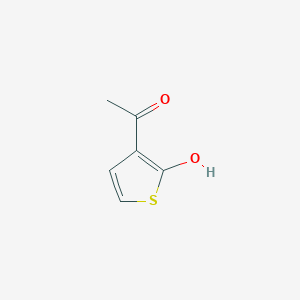

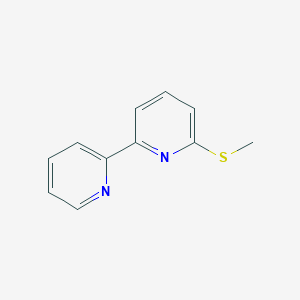
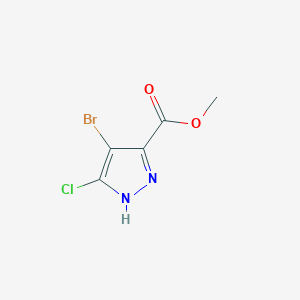
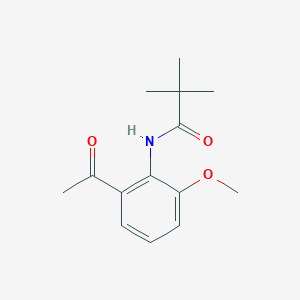
![(18S)-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13132873.png)
